molecular formula C13H14FN3O B2655317 4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole CAS No. 2034299-19-7

4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole

Cat. No.: B2655317
CAS No.: 2034299-19-7
M. Wt: 247.273
InChI Key: UVIBBKGKIZDMEX-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a fluorophenyl group and an oxan-4-yl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1H-1,2,3-triazole: Lacks the oxan-4-yl group, making it less versatile in certain applications.

    1-(oxan-4-yl)-1H-1,2,3-triazole: Lacks the fluorophenyl group, which may reduce its bioactivity.

Uniqueness

4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is unique due to the presence of both the fluorophenyl and oxan-4-yl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-(oxan-4-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-3-1-10(2-4-11)13-9-17(16-15-13)12-5-7-18-8-6-12/h1-4,9,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBBKGKIZDMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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